molecular formula C19H24N2O B180287 2-(4-Benzhydrylpiperazin-1-yl)ethanol CAS No. 10527-64-7

2-(4-Benzhydrylpiperazin-1-yl)ethanol

Cat. No. B180287
CAS RN: 10527-64-7
M. Wt: 296.4 g/mol
InChI Key: QEYZAHKHYSGDJK-UHFFFAOYSA-N
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Patent
US09018376B2

Procedure details

To a solution of benzhydryl piperazine (7.28 gm) in toluene (35 ml) at room temperature, dimethyl formamide (70 ml), 2-chloroethanol (5 ml) and potassium carbonate (5 gm) were added. The reaction mass was heated to reflux with constant stifling for 14-16 hours. Reaction mass was cooled, filtered, and concentrated under vacuum to get 2-(4-benzhydryl piperazine-1-yl) ethanol (yield: 7.5 gm).
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C)C=O.Cl[CH2:26][CH2:27][OH:28].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:26][CH2:27][OH:28])[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
7.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with constant stifling for 14-16 hours
Duration
15 (± 1) h
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.